2-Bromo-6-(2,2,2-trifluoroethoxy)phenol

Catalog No.
S15812405
CAS No.
M.F
C8H6BrF3O2
M. Wt
271.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-(2,2,2-trifluoroethoxy)phenol

Product Name

2-Bromo-6-(2,2,2-trifluoroethoxy)phenol

IUPAC Name

2-bromo-6-(2,2,2-trifluoroethoxy)phenol

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

InChI

InChI=1S/C8H6BrF3O2/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3,13H,4H2

InChI Key

SXNSRNDLSVHTHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)OCC(F)(F)F

2-Bromo-6-(2,2,2-trifluoroethoxy)phenol is an organic compound characterized by its unique structure, which includes a bromine atom and a trifluoroethoxy group attached to a phenolic ring. Its molecular formula is C8H6BrF3O2C_8H_6BrF_3O_2 with a molecular weight of approximately 271.03 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution mechanisms.
  • Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives.
  • Reduction Reactions: Depending on the reducing agents used, the compound can be reduced to generate various derivatives.

Mechanism of Action

The compound's mechanism of action involves interactions with biological targets such as enzymes or receptors. The trifluoroethoxy group enhances lipophilicity, facilitating membrane penetration, while the bromine atom may participate in halogen bonding, influencing binding affinity.

Research indicates that 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol exhibits potential biological activity. Its interactions with biomolecules suggest possible therapeutic implications, including anti-inflammatory and antimicrobial properties. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Synthetic Routes

The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of 2-bromo-6-hydroxyphenol with 2,2,2-trifluoroethanol. This reaction is usually facilitated by potassium carbonate in a solvent at elevated temperatures to promote the substitution of the hydroxyl group with the trifluoroethoxy group.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Automated systems are often used to maintain quality control and ensure high yields of the final product .

The applications of 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol span various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential interactions with biomolecules.
  • Medicine: Explored as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on the interactions of 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol with biological targets have revealed insights into its reactivity and binding properties. The presence of both bromine and trifluoroethoxy groups contributes to its unique interaction profile, which can modulate enzyme activities and influence biochemical pathways .

Several compounds share structural similarities with 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-6-(trifluoromethyl)phenolContains a trifluoromethyl group instead of trifluoroethoxyLacks the ether functionality
4-(2,2,2-Trifluoroethoxy)phenolSimilar trifluoroethoxy group but different bromine positionDifferent electronic properties due to position
3-Bromo-5-(trifluoromethyl)phenolContains a trifluoromethyl groupDifferent substitution pattern affecting reactivity
4-Bromo-2-(trifluoromethyl)phenolContains a trifluoromethyl groupDifferent position leading to varied chemical behavior

Uniqueness

The uniqueness of 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol lies in its combination of both bromine and the trifluoroethoxy group. This combination imparts distinct chemical and physical properties that are advantageous for specific applications in research and industry .

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

269.95033 g/mol

Monoisotopic Mass

269.95033 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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